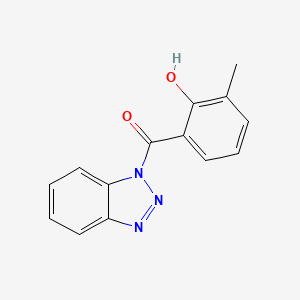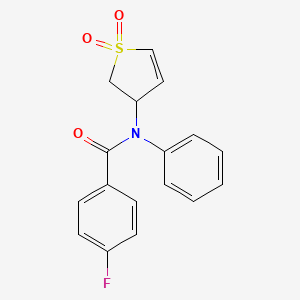
N-(2-Ethenylsulfonylethyl)-N,1,2-trimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethenylsulfonylethyl)-N,1,2-trimethylpiperidin-4-amine, commonly known as Varenicline, is a medication used to aid smoking cessation. It works by binding to nicotine receptors in the brain, reducing the pleasure associated with smoking and decreasing withdrawal symptoms. In addition to its use in smoking cessation, Varenicline has also been studied for its potential applications in other areas of medicine.
Mécanisme D'action
Varenicline works by binding to the same receptors in the brain that nicotine binds to. However, unlike nicotine, Varenicline does not produce the same pleasurable effects. Instead, it blocks the effects of nicotine, reducing the pleasure associated with smoking and decreasing withdrawal symptoms.
Biochemical and Physiological Effects:
Varenicline has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its effectiveness in reducing the pleasure associated with smoking. It has also been shown to decrease the release of other neurotransmitters, including acetylcholine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
Varenicline has a number of advantages for use in lab experiments. It is a highly specific and potent compound, making it useful for studying the effects of nicotine on the brain. However, there are also some limitations to its use. Because it is a medication, it may have other effects on the body that could confound experimental results. Additionally, it may not be appropriate for use in certain animal models, as it may have different effects in different species.
Orientations Futures
There are a number of potential future directions for research involving Varenicline. One area of interest is in the treatment of other addictions, such as alcohol dependence. There is also interest in studying the long-term effects of Varenicline use, including its potential effects on cognitive function. Finally, there is interest in developing new compounds that are similar to Varenicline but may have improved efficacy or fewer side effects.
Méthodes De Synthèse
The synthesis of Varenicline involves a series of chemical reactions starting with the reaction of 2-bromoethyl ethyl sulfone with N,N-dimethyl-4-piperidone to form N-(2-bromoethyl)-N,N-dimethyl-4-piperidone. This compound then undergoes a series of reactions involving various reagents and catalysts to produce the final product, Varenicline.
Applications De Recherche Scientifique
Varenicline has been extensively studied for its effectiveness in aiding smoking cessation. Multiple clinical trials have shown that it is more effective than other medications such as nicotine replacement therapy or bupropion. In addition to its use in smoking cessation, Varenicline has also been studied for its potential applications in other areas of medicine, including the treatment of alcohol dependence, depression, and anxiety disorders.
Propriétés
IUPAC Name |
N-(2-ethenylsulfonylethyl)-N,1,2-trimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-5-17(15,16)9-8-14(4)12-6-7-13(3)11(2)10-12/h5,11-12H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBQNDLTVWWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)



![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)


![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)
![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)
![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)
![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)
